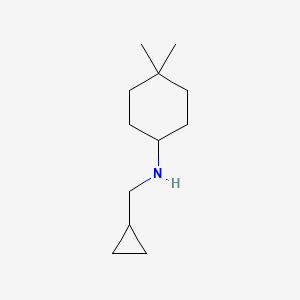

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine

Description

N-(Cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with two methyl groups at the 4-position and a cyclopropylmethylamine moiety at the 1-position.

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H23N/c1-12(2)7-5-11(6-8-12)13-9-10-3-4-10/h10-11,13H,3-9H2,1-2H3 |

InChI Key |

UVRNAJQFXGKNTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)NCC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

Introduction of the Methyl Groups: The 4,4-dimethyl substitution can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropylmethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine and related compounds:

Key Observations :

- Cyclopropane vs.

- Aminomethyl Substitution: The trimethylated analog (CAS 919013-75-5) lacks the cyclopropane group but includes a branched aminomethyl group, reducing steric hindrance compared to the target compound .

Key Differentiators

- Cyclopropane Reactivity : The strained cyclopropane ring may confer unique reactivity or metabolic stability compared to furan-containing analogs, which are prone to oxidative degradation .

Biological Activity

N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopropylmethyl group attached to a cyclohexanamine backbone. The synthesis of this compound typically involves the reaction of 4,4-dimethylcyclohexanone with cyclopropylmethylamine under controlled conditions. This process may include various catalytic methods to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

- Anticancer Activity : Recent research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, aminated derivatives of cyclopropylmethyl phosphonates have shown promising results against pancreatic cancer cells, with IC50 values in the low micromolar range . This suggests that this compound may also possess similar anticancer activity.

- Neuropharmacological Effects : Compounds related to this structure have been evaluated for their effects on neurotransmitter systems. For example, studies have demonstrated that certain cyclohexylamines can modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function .

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study focusing on aminated (cyclopropylmethyl)phosphonates reported that these compounds exhibited significant inhibition of pancreatic cancer cell proliferation. The most potent compound demonstrated an IC50 value of approximately 45 µM . This finding emphasizes the importance of the amine group in enhancing biological activity within similar chemical frameworks.

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Diethyl (1-(3-chloropropyl)...) | 45 | Pancreatic Cancer |

| Diethyl (1-(4-benzylamino)...) | 60 | Pancreatic Cancer |

| N-(cyclopropylmethyl)-... | TBD | TBD |

Case Study 2: Neuropharmacological Activity

In vitro studies have shown that related compounds can act as antagonists at mu-opioid receptors (MOR), indicating potential applications in pain management. The binding affinity and efficacy were evaluated using GTPγS stimulation assays, revealing significant reductions in stimulation at high concentrations .

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

- Receptor Modulation : Similar compounds have been known to interact with neurotransmitter receptors, potentially altering signaling pathways involved in pain and mood regulation.

- Cell Cycle Inhibition : As seen with its phosphonate derivatives, the compound may interfere with cell cycle progression in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.